molecular formula C8H10OS B1605007 5-Acetyl-2,3-dimethylthiophene CAS No. 66587-69-7

5-Acetyl-2,3-dimethylthiophene

Cat. No.: B1605007
CAS No.: 66587-69-7
M. Wt: 154.23 g/mol
InChI Key: OANYJDXGTCXYAT-UHFFFAOYSA-N
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Description

5-Acetyl-2,3-dimethylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom This compound is characterized by the presence of an acetyl group at the fifth position and two methyl groups at the second and third positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,3-dimethylthiophene typically involves the Friedel-Crafts acylation of 2,3-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

2,3-Dimethylthiophene+Acetyl ChlorideAlCl3This compound\text{2,3-Dimethylthiophene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,3-Dimethylthiophene+Acetyl ChlorideAlCl3​​this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2,3-dimethylthiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-rich nature of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

    Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the acetyl group, leading to the formation of derivatives such as thiosemicarbazones and semicarbazones.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

    Halogenation: Bromine in acetic acid or chloroform.

    Nitration: Nitric acid in the presence of sulfuric acid.

    Sulfonation: Sulfur trioxide in the presence of sulfuric acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Halogenation: 5-Bromo-2,3-dimethylthiophene.

    Nitration: 5-Nitro-2,3-dimethylthiophene.

    Sulfonation: 5-Sulfonyl-2,3-dimethylthiophene.

    Oxidation: this compound sulfoxide.

    Reduction: this compound thiol.

Scientific Research Applications

5-Acetyl-2,3-dimethylthiophene has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

    Material Science: The compound is utilized in the development of organic semiconductors, light-emitting diodes, and field-effect transistors.

    Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and as a ligand in coordination chemistry.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2,3-dimethylthiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The acetyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts that modulate the activity of the target molecule. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Acetylthiophene: Lacks the additional methyl groups, resulting in different reactivity and biological activity.

    3-Acetylthiophene: The acetyl group is positioned differently, affecting the compound’s chemical properties.

    2,5-Dimethylthiophene: Lacks the acetyl group, leading to different applications and reactivity.

Uniqueness: 5-Acetyl-2,3-dimethylthiophene is unique due to the presence of both the acetyl group and the two methyl groups, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of complex molecules with diverse applications in various fields.

Properties

IUPAC Name

1-(4,5-dimethylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANYJDXGTCXYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305461
Record name 5-Acetyl-2,3-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66587-69-7
Record name Ethanone,5-dimethyl-2-thienyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetyl-2,3-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5 (15.16 g, 135 mmole) and acetyl chloride (9.6 mL, 135 mmole) in 60 mL benzene dried over Na was cooled to −5° C. and vigorously stirred during the addition of a solution of tin (IV) chloride in 50 mL benzene over a period of 1 hour. The reaction mixture was removed from the cold bath and stirred for an additional hour at room temperature. The slow addition of 4 mL concentrated HCl in 28 mL water quenched the reaction. The organic layer was separated, washed with 2×10 mL water, dried over Na2SO4 and evaporated to give 20.8 g of crude product. Chromatography on a column of silica eluted with pet. ethenethyl acetate (10:1) and evaporation of relevant fractions gave a viscous yellow oil, 16.42 g, 79%. 1H NMR (CDCl3) δ: 2.08, s, 3H, COCH3; 2.31, s, 3H, CH3; 2.41, s, 3H, CH3; 7.33, s, 1H, H-3. 13C NMR (CDCl3) δ: 13.3, 13.7, 26.1, 134.7 135.3, 139.1, 143.4, 190.0.
Name
Quantity
15.16 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
tin (IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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